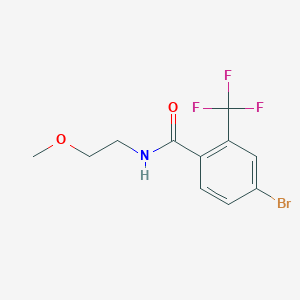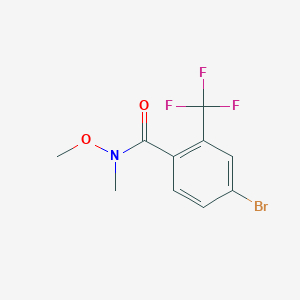![molecular formula C11H12FNO3 B8015478 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol](/img/structure/B8015478.png)
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol is an organic compound that features a phenol group substituted with a fluoro group and a morpholine-derived carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorophenol and morpholine.
Formation of the Carbonyl Group: The carbonyl group is introduced through a reaction with a suitable carbonylating agent, such as phosgene or triphosgene, under controlled conditions.
Coupling Reaction: The morpholine is then coupled with the carbonylated intermediate to form the final product. This step often requires the use of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds, depending on the nucleophile used.
科学研究应用
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
作用机制
The mechanism of action of 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The fluoro group can enhance the compound’s binding affinity and selectivity, while the morpholine-derived carbonyl group can interact with specific amino acid residues in the target protein.
相似化合物的比较
Similar Compounds
3-Fluoro-4-[(piperidin-4-yl)carbonyl]phenol: Similar structure but with a piperidine ring instead of a morpholine ring.
3-Fluoro-4-[(pyrrolidin-4-yl)carbonyl]phenol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
3-Fluoro-4-[(azetidin-4-yl)carbonyl]phenol: Similar structure but with an azetidine ring instead of a morpholine ring.
Uniqueness
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable building block for various applications.
属性
IUPAC Name |
(2-fluoro-4-hydroxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-10-7-8(14)1-2-9(10)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSBSXNVFPSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
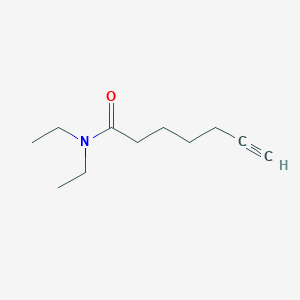


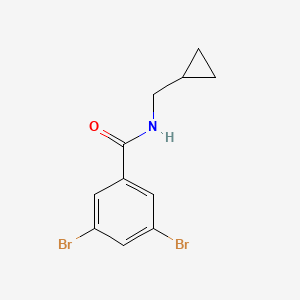
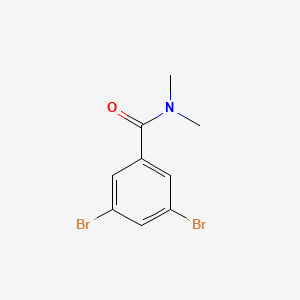


![1-[(3-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B8015452.png)
